BMS-248360 is derived from a novel chemical structure that incorporates elements of biphenyl sulfafurazole. It is categorized under the class of angiotensin receptor blockers and endothelin receptor antagonists, which are crucial in managing conditions like hypertension and heart failure. The compound's unique dual-action mechanism positions it as a potential therapeutic option that could offer improved efficacy over traditional single-target drugs .
The synthesis of BMS-248360 involves several key steps, focusing on the construction of its complex molecular framework. The process typically begins with the preparation of an intermediate compound through a series of reactions involving various reagents.
The detailed synthetic pathway includes:
BMS-248360 possesses a complex molecular structure characterized by its biphenyl core and various functional groups that enhance its receptor-binding capabilities.
The three-dimensional conformation of BMS-248360 allows it to fit into the binding sites of both AT1 and ETA receptors effectively, facilitating its antagonistic action .
BMS-248360 undergoes various chemical reactions that are pivotal for its synthesis and functionality:
These reactions are carefully monitored to optimize yield and purity, ensuring that the final product meets pharmaceutical standards .
The mechanism by which BMS-248360 exerts its pharmacological effects involves competitive antagonism at both AT1 and ETA receptors:
The dual action enhances therapeutic efficacy in treating hypertension by addressing multiple pathways involved in blood pressure regulation .
BMS-248360 holds significant promise in various scientific applications:
The ongoing research into BMS-248360 continues to explore its full potential within these domains, aiming to improve patient outcomes in cardiovascular health .
BMS-248360 (C₃₆H₄₅N₅O₅S, MW 659.84 g/mol) was engineered as a dual-acting antagonist through strategic hybridization of structural motifs from two established antihypertensive agents: the AT₁ antagonist irbesartan and the ETA antagonist BMS-193884. This rational design merged irbesartan’s biphenyl tetrazole group—replaced by a methylisoxazole sulfonamide for metabolic stability—with BMS-193884’s spirodiazepine core. The hybrid structure features:
Table 1: Structural Motifs in BMS-248360 and Precursor Compounds
Component | Source Compound | Role in BMS-248360 | Effect on Pharmacokinetics |
---|---|---|---|
Biphenyl sulfonamide | Irbesartan (modified) | Dual-receptor engagement scaffold | Balances lipophilicity (LogP 7.226) |
Spirodiazaspiro | BMS-193884 | ETA binding anchor | Reduces off-target binding |
Trimethylpyrrolidinone | Novel design | AT₁ affinity enhancement | Improves oral bioavailability (38%) |
This hybridization resulted in balanced dual-receptor inhibition, with binding affinities (Kᵢ) of 1.9 nM for ETA and 10 nM for AT₁. The molecule’s 11 rotatable bonds and moderate polar surface area enabled optimal membrane penetration and oral absorption, distinguishing it from monospecific antagonists [1] [4].
The biphenyl sulfonamide core serves as the central scaffold enabling simultaneous interaction with both target receptors. Structure-activity relationship (SAR) studies revealed:
Synthetic optimization employed Suzuki-Miyaura cross-coupling to construct the biphenyl system:
Key Steps: 1. Bromination-oxidation of 4-bromo-3-methylbenzonitrile → Aldehyde intermediate 2. Pd-catalyzed coupling with boronic ester → Biphenyl formation 3. Sulfonylation with 3,4-dimethylisoxazol-5-amine → Core sulfonamide 4. Alkylation: Addition of spirodiazaspiro and pyrrolidinyl groups
This modular approach enabled systematic tuning of AT₁/ETA affinity ratios by varying substituents at the imidazole and pyrrolidinone positions [4].
Computational strategies were pivotal in optimizing BMS-248360’s dual-receptor engagement:
Quantum-Polarized Ligand Docking (QPLD)
Quantum mechanical calculations predicted binding conformations by simulating electron density redistribution during receptor engagement. For AT₁:
MM/GBSA Free-Energy Calculations
Molecular Mechanics/Generalized Born Surface Area analysis quantified binding energetics:
ΔG_bind (kcal/mol) for Key Interactions: - ETₐ: Sulfonamide O···Arg326 salt bridge: -8.2 ± 0.6 - AT₁: Isoxazole N···Tyr113 hydrogen bond: -5.4 ± 0.3 - Biphenyl π-stacking with ETₐ Phe208: -4.1 ± 0.4
These simulations revealed BMS-248360’s 5.3-fold greater potency for ETₐ over AT₁, attributed to stronger electrostatic complementarity with ETₐ’s polar binding pocket [2] [4].
3D-QSAR and Avidity Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis demonstrated that dual-receptor targeting generated cooperative avidity effects:
Table 2: Computational Methods in BMS-248360 Optimization
Method | Application | Key Prediction | Experimental Validation |
---|---|---|---|
QPLD | Binding pose simulation | Trimethylpyrrolidinone orientation | 12-fold ETₐ affinity increase |
MM/GBSA | Binding energy quantification | ΔG = -42.7 kcal/mol (ETₐ) | Kᵢ = 1.9 nM vs. predicted 2.3 nM |
3D-QSAR | Substituent effect modeling | Cyclohexanone → 3x AT₁ activity gain | Confirmed in radioligand assays |
These computational approaches enabled rational optimization of the lead compound, predicting the 28-fold selectivity window for vascular vs. parenchymal tissue binding observed in preclinical studies [2] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0